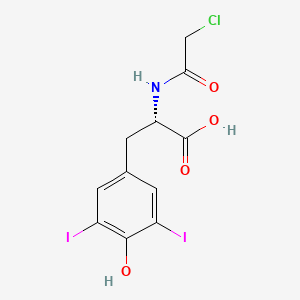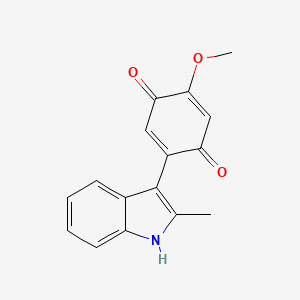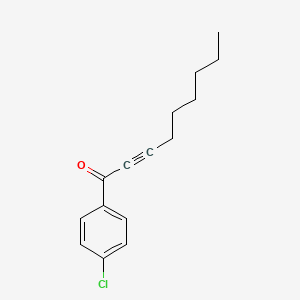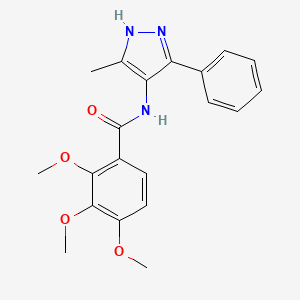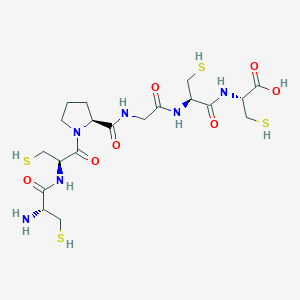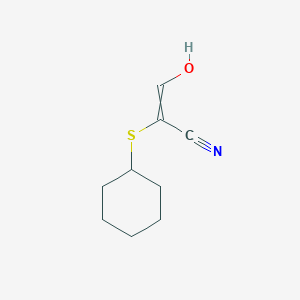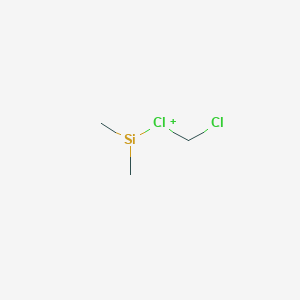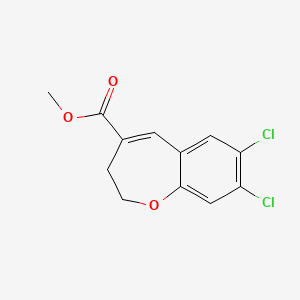
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate is a chemical compound with the molecular formula C11H8Cl2O3. It is a derivative of benzoxepine, a heterocyclic compound containing an oxygen atom in a seven-membered ring fused to a benzene ring.
Méthodes De Préparation
The synthesis of methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate typically involves the reaction of 7,8-dichloro-2,3-dihydro-1-benzoxepine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 7,8-dichloro-1-benzoxepine-4-carboxylate: Lacks the dihydro moiety, which may affect its reactivity and biological activity.
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxamide: Contains an amide group instead of an ester, which can influence its solubility and interaction with biological targets.
Methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylic acid: The carboxylic acid group can participate in different types of chemical reactions compared to the ester group.
Propriétés
Numéro CAS |
874889-09-5 |
|---|---|
Formule moléculaire |
C12H10Cl2O3 |
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
methyl 7,8-dichloro-2,3-dihydro-1-benzoxepine-4-carboxylate |
InChI |
InChI=1S/C12H10Cl2O3/c1-16-12(15)7-2-3-17-11-6-10(14)9(13)5-8(11)4-7/h4-6H,2-3H2,1H3 |
Clé InChI |
SOQLJFUEBFUEKS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=CC(=C(C=C2OCC1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)
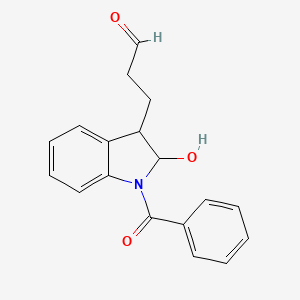
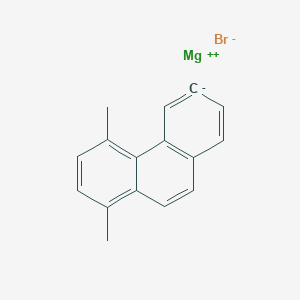
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
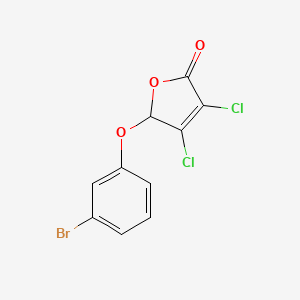
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
